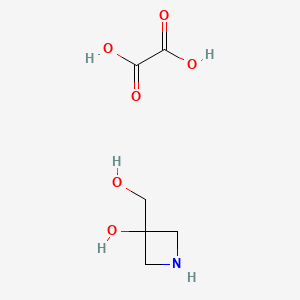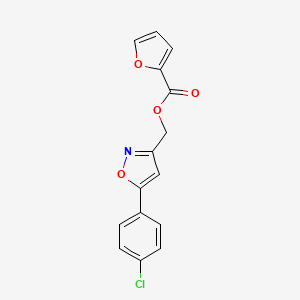
N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as DMQA and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Molecular Docking Studies
- A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the chemical structure of interest, demonstrated broad-spectrum antitumor activity. These compounds were more potent compared with the positive control 5-FU, highlighting their potential as effective antitumor agents. Molecular docking studies indicated similar binding modes to known inhibitors, suggesting a mechanism of action through the inhibition of specific kinases like EGFR-TK and B-RAF kinase, crucial in cancer cell proliferation and survival (Al-Suwaidan et al., 2016).
- Another series involving the synthesis of 2-mercapto-3-phenethylquinazoline bearing anilide fragments displayed significant in-vitro antitumor activity. One compound, in particular, exhibited remarkable growth inhibitory activity against various cancer cell lines, almost sevenfold more active than 5-FU. A molecular docking study showed its similar binding mode to erlotinib, further elucidating its potential mechanism of action (Al-Suwaidan et al., 2013).
- Additionally, research into trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed compounds with extensive-spectrum antitumor efficiency against various tumor cell lines. This study emphasizes the versatility and therapeutic potential of quinazolinone derivatives in cancer treatment (Mohamed et al., 2016).
Other Relevant Studies
- Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides, though not directly related to N-(2,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, provides valuable insight into the chemical behavior and potential applications of structurally similar compounds in various domains, including pharmaceuticals and materials science (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)21-17(22)10-23-18-14-5-3-4-6-15(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNQZQUDDLEIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)



![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)




![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)
![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)
![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)